4-Amino-3,3-dimethyl-N-(propan-2-yl)pyrrolidine-1-carboxamide
Description
Properties
Molecular Formula |
C10H21N3O |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
4-amino-3,3-dimethyl-N-propan-2-ylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C10H21N3O/c1-7(2)12-9(14)13-5-8(11)10(3,4)6-13/h7-8H,5-6,11H2,1-4H3,(H,12,14) |
InChI Key |
WMSYEGWGLKGHJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)N1CC(C(C1)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Amide Formation via Isocyanate Coupling
One common approach involves reacting an appropriate 4-amino-3,3-dimethylpyrrolidine intermediate with an isocyanate derivative to form the carboxamide linkage. This method is supported by analogous reactions documented for pyrrolidine carboxamides:
This method benefits from mild conditions and straightforward workup, making it suitable for scale-up.
Pyrrolidine Ring Construction and Functionalization
The synthesis of the pyrrolidine ring with 3,3-dimethyl substitution and 4-amino functionality can be achieved via:
- Cyclization of suitable amino acid derivatives or haloalkyl amines.
- Use of protecting groups to selectively introduce the amino group at the 4-position.
- Subsequent N-alkylation to install the isopropyl group at the nitrogen.
A representative synthetic sequence includes:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Starting from 3,3-dimethylpyrrolidin-4-one | Reductive amination or nucleophilic substitution to introduce amino group at C4 | Yields vary; high regioselectivity is crucial |
| 2 | N-alkylation with isopropyl halide (e.g., isopropyl bromide) under basic conditions | Typically performed in polar aprotic solvents at 25–70°C | High selectivity for N-substitution |
| 3 | Amide coupling with carbamoyl chloride or via carbodiimide-mediated coupling | Final step to install carboxamide group | Purification by crystallization |
Catalytic and Green Chemistry Approaches
Recent literature emphasizes green chemistry principles, such as:
- Use of phase-transfer catalysts (e.g., quaternary ammonium salts) to enhance reaction rates in aqueous media.
- Employing mild bases like potassium hydroxide or sodium hydroxide in water or tetrahydrofuran.
- Avoiding harsh reagents like phosphorus oxychloride unless necessary.
For example, in related pyrrolidine carboxamide syntheses:
Representative Experimental Data Table
| Preparation Step | Reagents & Conditions | Yield (%) | Purity (%) | Key Observations |
|---|---|---|---|---|
| Amide formation via isocyanate | 4-Amino-3,3-dimethylpyrrolidine + isopropyl isocyanate, DCM, 0–5°C, 4 h | 70–97 | >95 (HPLC) | Mild conditions, good selectivity |
| N-alkylation with isopropyl bromide | Basic medium (NaOH), THF, 35°C, 1.3 h | 95–96 | >99 | Phase-transfer catalyst improves yield |
| Ring functionalization | Reductive amination of 3,3-dimethylpyrrolidin-4-one | 60–85 | >90 | Requires careful control to avoid over-alkylation |
Summary of Research Findings
- The most efficient preparation of 4-Amino-3,3-dimethyl-N-(propan-2-yl)pyrrolidine-1-carboxamide involves amide bond formation via reaction of the 4-amino pyrrolidine intermediate with isopropyl isocyanate or carbamoyl chloride derivatives.
- Selective N-alkylation of the pyrrolidine nitrogen with isopropyl halides under phase-transfer catalysis or mild basic conditions is well-documented and yields high purity products.
- Catalytic methods using quaternary ammonium salts enable greener, aqueous-phase reactions with excellent yields and purity.
- Purification typically involves crystallization or filtration steps to achieve >95% purity, confirmed by HPLC and NMR characterization.
- The pyrrolidine ring synthesis and functionalization require careful protection strategies to ensure regioselective amination and alkylation.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,3-dimethyl-N-(propan-2-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of suitable bases or catalysts.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of this compound.
Scientific Research Applications
4-Amino-3,3-dimethyl-N-(propan-2-yl)pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is being conducted to explore its potential as a therapeutic agent for various diseases and conditions.
Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3,3-dimethyl-N-(propan-2-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (Compound 67)
- Molecular Formula : C₂₆H₃₅N₃O₂
- Molecular Weight : 421.57 g/mol
- Key Features :
- Naphthyridine core (6-membered ring) vs. pyrrolidine (5-membered).
- Bulky adamantyl and pentyl substituents.
- Synthesis : Purified via TLC (dichloromethane) with a 25% yield, suggesting challenges in introducing adamantyl groups .
- Comparison: The naphthyridine core may enhance π-π stacking interactions in biological targets, whereas the pyrrolidine in the target compound offers conformational flexibility. The target’s isopropyl group balances lipophilicity and synthetic simplicity.
SNT-207858
- Molecular Formula : C₃₂H₄₅Cl₄N₅O₃
- Molecular Weight : 689.54 g/mol
- Key Features :
- Complex polycyclic structure with dichlorophenyl and piperidine groups.
- Pyrrolidine-1-carboxamide moiety (shared with the target compound).
- Comparison :
- SNT-207858’s size and chlorine substituents suggest therapeutic applications (e.g., antimicrobial or anticancer), whereas the target’s simplicity may favor use as a building block in drug discovery.
- The carboxamide group in both compounds could mediate hydrogen bonding, but SNT-207858’s multiple rings likely restrict bioavailability compared to the target’s smaller structure.
6-Methyl-N-[(pyrrolidin-3-yl)methyl]pyridin-2-amine
- Molecular Formula : C₁₁H₁₇N₃
- Molecular Weight : 191.28 g/mol
- Key Features :
- Pyrrolidine ring substituted at the 3-position with a methyl-pyridin-2-amine group.
- Comparison: The pyridine moiety enables aromatic interactions, unlike the target’s aliphatic carboxamide. Both compounds have amino-pyrrolidine motifs, but the target’s dimethyl groups may reduce ring puckering, enhancing stability.
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
Synthetic Accessibility : The target compound’s isopropyl carboxamide likely simplifies synthesis compared to adamantyl or pentyl groups in Compound 67, which reported a 25% yield .
Bioavailability : Smaller molecular weight (185.27 g/mol) suggests better absorption than SNT-207858 (689.54 g/mol), which may face pharmacokinetic challenges .
Biological Activity
4-Amino-3,3-dimethyl-N-(propan-2-yl)pyrrolidine-1-carboxamide, also known as a pyrrolidine derivative, has garnered attention due to its potential biological activities. The compound's structure, featuring a pyrrolidine ring with an amino group and a carboxamide, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrrolidine derivatives. For instance, certain derivatives have demonstrated significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli. In vitro tests indicated minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL for some compounds in this class .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
Antifungal Activity
The antifungal properties of pyrrolidine derivatives have also been explored. Compounds similar to this compound showed varying degrees of efficacy against fungal strains, although specific data for this compound is limited.
The biological activity of this compound can be attributed to its ability to interact with specific receptors or enzymes involved in cellular signaling pathways.
- PI3Kδ Inhibition : Some studies suggest that related compounds may inhibit the PI3Kδ pathway, which plays a crucial role in various diseases including cancer and chronic obstructive pulmonary disease (COPD) .
- Cholinesterase Inhibition : Pyrrolidine derivatives have been shown to exhibit cholinesterase inhibitory activity, which is relevant for neurodegenerative diseases like Alzheimer's .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of pyrrolidine derivatives, several compounds were evaluated for their ability to inhibit bacterial growth. The results indicated that modifications on the pyrrolidine ring significantly influenced antibacterial potency. For instance, the introduction of halogen substituents enhanced activity against E. coli and S. aureus .
Case Study 2: Neuroprotective Effects
Research into neuroprotective effects has shown that certain pyrrolidine derivatives can reduce amyloid-beta aggregation and exhibit antioxidant properties. These findings suggest potential applications in treating Alzheimer's disease by targeting multiple pathways involved in neurodegeneration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
